- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)
95652-77-0 structure
Product Name:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
N.o CAS:95652-77-0
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD08275100
CID:799671
Update Time:2025-06-08
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Inchi: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- Chave InChI: WDMMBHZPESWUCL-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Propriedades Computadas
- Massa Exacta: 201.01900
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 188
- Superfície polar topológica: 48.4
Propriedades Experimentais
- Ponto de Fusão: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 1g |
2291.0CNY | 2021-07-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-5g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 5g |
6176.0CNY | 2021-07-06 | |
| Apollo Scientific | OR43596-250mg |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 250mg |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR43596-1g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR43596-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
£54.00 | 2025-02-20 | |
| Chemenu | CM178299-1g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 1g |
$145 | 2021-08-05 | |
| Chemenu | CM178299-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$661 | 2021-08-05 | |
| Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845211-250mg |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 250mg |
261.00 | 2021-05-17 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Referência
- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332
Método de produção 3
Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referência
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Referência
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referência
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Referência
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Referência
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206
Método de produção 8
Condições de reacção
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referência
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Referência
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715
Método de produção 10
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Referência
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Referência
- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referência
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Referência
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Referência
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Referência
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Referência
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referência
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 1 h, reflux; 12 h, rt
Referência
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Referência
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- Methyl 2,6-dichloronicotinate
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Número da Ordem:A858965
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:15
Preço ($):353.0
E- mail:sales@amadischem.com
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Literatura Relacionada
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos compostos heterocíclicos orgânicos Piridinas e derivados ácidos piridinocarboxílicos
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Pureza:99%
Quantidade:25g
Preço ($):353.0